
Magnesium nitrate hexahydrate
Overview
Description
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) is a hydrated inorganic salt with a monoclinic crystal structure. It is highly soluble in water, alcohol, and methanol, making it versatile for industrial and scientific applications . A key property is its thermal behavior: it undergoes aqueous fusion (dissolution in its own crystallization water) near 90°C, enabling its use as a phase change material (PCM) for thermal energy storage (TES) . Its latent heat ranges from 160–165 kJ/kg, depending on composite formulations .
Preparation Methods
Acid-Base Neutralization with Magnesium Oxide
Reaction Mechanism and Stoichiometry
The foundational method involves reacting magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with nitric acid (HNO₃):
Stoichiometric ratios are critical, with a 1:2 molar ratio of MgO to HNO₃ ensuring complete neutralization . Excess acid prevents residual MgO, while insufficient acid risks basic nitrate formation (e.g., Mg(OH)NO₃) .
Industrial-Scale Synthesis
Source 1 details a high-temperature process:
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Suspension Formation : MgO is suspended in molten Mg(NO₃)₂·6H₂O at >90°C to create a reactive slurry.
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Acid Addition : 53–58% HNO₃ is introduced under vigorous stirring at 90–120°C, maintaining exothermic control.
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Hot Filtration : The mixture is filtered at 90–120°C to remove unreacted MgO, yielding a clear filtrate .
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Crystallization : Cooling the filtrate to 25°C produces hexagonal crystals with 99.5% purity .
Key Parameters :
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Temperature : Reactions at <90°C slow kinetics, while >120°C risks HNO₃ decomposition .
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Acid Concentration : 57.5–58.5% HNO₃ minimizes water content, reducing post-reaction evaporation .
Vacuum Thermal Dehydration of Hydrated Salts
Dehydration Protocol
Source 2 describes a vacuum-assisted method to convert Mg(NO₃)₂·6H₂O to anhydrous Mg(NO₃)₂, which is then rehydrated:
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Dehydration : Heating Mg(NO₃)₂·6H₂O at 150–300°C under −0.1 to −0.05 MPa vacuum removes water and decomposes basic nitrates.
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Rehydration : The anhydrous product is exposed to controlled humidity to regain the hexahydrate form.
Optimization Data :
Temperature (°C) | Vacuum (MPa) | Time (h) | Basic Mg(NO₃)₂ Content (%) | Decomposition Temp. (°C) |
---|---|---|---|---|
150 | −0.1 | 12 | 2.8 | 391.5 |
250 | −0.06 | 2 | 3.1 | 389.2 |
300 | −0.05 | 0.5 | 3.5 | 390.6 |
This method reduces basic nitrate impurities to ≤3.5%, enhancing thermal stability .
Industrial Granulation Techniques
Prilling Process
Source 4 outlines a continuous production system:
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Reaction : MgO and 57.5–58.5% HNO₃ react at 90–105°C for 0.5–3 hours, maintaining pH 4–6.
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Filtration : A two-in-one filter removes unreacted MgO at 100–105°C.
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Granulation : The filtrate is sprayed into a prilling tower, forming 1–3 mm granules with 99.5–100.2% purity .
Advantages :
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Yield : 57.04 kg product per 10 kg MgO input.
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Purity Control : In-process pH monitoring prevents side reactions.
Magnesium Hydroxide Nitration
Alternative Feedstock Utilization
Source 5 substitutes MgO with magnesium hydroxide (Mg(OH)₂):
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Slurry Preparation : Mg(OH)₂ is dispersed in water.
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Nitric Acid Addition : 55% HNO₃ is added incrementally at 80°C to prevent foaming.
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Crystallization : Evaporation under reduced pressure yields crystals with 98.7% purity.
Challenges :
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Foaming Control : Requires slower acid addition vs. MgO-based methods.
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Energy Use : Evaporation consumes 15–20% more energy than granulation .
Multi-Element Molten Salt Synthesis
Composite Material Production
Source 2 extends Mg(NO₃)₂·6H₂O synthesis to eutectic salt mixtures:
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Blending : Mg(NO₃)₂·6H₂O is mixed with KNO₃ and NaNO₃ in a 4:3:3 molar ratio.
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Vacuum Melting : Heating at 250°C under −0.08 MPa forms a homogeneous molten salt.
Properties :
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Thermal Stability : Decomposition onset at 392°C vs. 389°C for pure Mg(NO₃)₂·6H₂O.
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Applications : Suitable for high-temperature heat transfer fluids .
Comparative Analysis of Methods
Efficiency Metrics
Method | Purity (%) | Yield (%) | Energy Intensity (kWh/kg) | Scalability |
---|---|---|---|---|
Acid-Base Neutralization | 99.5–100.2 | 89–92 | 1.8–2.2 | Industrial |
Vacuum Dehydration | 96.5–97.2 | 78–85 | 3.5–4.0 | Pilot Scale |
Granulation | 99.5–100.2 | 90–94 | 1.5–1.7 | Industrial |
Impurity Profiles
Chemical Reactions Analysis
Magnesium nitrate hexahydrate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes into magnesium oxide, nitrogen dioxide, and oxygen:
Reaction with Sodium Carbonate: It reacts with sodium carbonate to form magnesium carbonate and sodium nitrate:
Reaction with Sodium Hydroxide: It reacts with sodium hydroxide to produce magnesium hydroxide and sodium nitrate:
Scientific Research Applications
Magnesium nitrate hexahydrate is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of magnesium nitrate hexahydrate primarily involves its decomposition and interaction with other compounds. When heated, it decomposes to release nitrogen oxides and magnesium oxide. This decomposition process can be utilized in various industrial applications, such as the regeneration of nitric acid and the production of magnesium oxide .
Comparison with Similar Compounds
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)
- Phase Change Temperature: ~117°C (dehydration) vs. 90°C for Mg(NO₃)₂·6H₂O .
- Latent Heat : Comparable (~160 kJ/kg) but exhibits higher supercooling tendencies .
- Stability : Prone to deliquescence, requiring stabilizers for TES applications.
- Applications: Used in de-icing and TES, often blended with Mg(NO₃)₂·6H₂O to form eutectics with lower melting points .
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
- Thermal Properties : Melts at 36–45°C but lacks significant TES adoption due to lower thermal stability .
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
- Phase Change Temperature : ~42.7°C, suitable for low-temperature TES .
- Solubility : Highly hygroscopic, limiting compatibility with metal containers.
- Applications: Fertilizers and concrete additives, but less effective in high-temperature storage than Mg(NO₃)₂·6H₂O .
Aluminum Nitrate Nonahydrate (Al(NO₃)₃·9H₂O)
- Thermal Stability : Decomposes below 150°C , unsuitable for high-temperature TES .
- Uses: Limited to niche roles in catalysis and synthesis .
Eutectic Mixtures
- Mg(NO₃)₂·6H₂O + MgCl₂·6H₂O: Lowers melting points (e.g., to 44.8°C with NH₄NO₃) while retaining latent heat (~155 kJ/kg). SiO₂ composites improve thermal reliability and TC by 30% .
- Blends with LiNO₃: Enable medium-high temperature PCMs (72.1°C) for solar applications .
Data Table: Comparative Properties of Hydrated Nitrates
Research Findings and Technological Advancements
- Nanocomposites: Dispersing multi-walled carbon nanotubes (MWCNTs) in Mg(NO₃)₂·6H₂O boosts TC by 82.4%; carbon spheres improve charging efficiency .
- Corrosion Mitigation : Aluminum alloy containers show reduced corrosion when supercooling is suppressed via additives .
- Catalysis: Mg(NO₃)₂·6H₂O serves as a solvent-free catalyst in Biginelli reactions, enhancing synthesis efficiency .
Q & A
Q. Basic: What are the common synthesis methods for magnesium nitrate hexahydrate, and how can purity be optimized?
This compound is typically synthesized via acid-base reactions (e.g., nitric acid with magnesium hydroxide or carbonate) or by hydration of anhydrous magnesium nitrate. To optimize purity:
- Recrystallization : Dissolve the compound in minimal hot deionized water, filter to remove insoluble impurities, and cool to precipitate high-purity crystals .
- Trace metal control : Use nitric acid with ≤15 ppm trace metals to minimize contamination during synthesis .
- Drying protocols : Store in a desiccator with silica gel to prevent deliquescence .
Characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) ensures purity ≥99.99% .
Q. Basic: How is this compound used in synthesizing advanced materials like layered double hydroxides (LDHs)?
This compound acts as a magnesium precursor in LDH synthesis. A typical method involves:
- Co-precipitation : Mix aqueous solutions of Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O at pH 10–12 using NaOH. Stir at 60°C for 24 hours to form Mg-Al LDHs .
- In situ monitoring : Use synchrotron-based X-ray scattering to track nucleation and growth kinetics .
Key parameters include molar ratios (Mg²⁺:Al³⁺ = 2:1–3:1) and aging time to control crystallinity .
Q. Advanced: How can researchers resolve contradictions in reported thermal decomposition behavior of this compound?
Conflicting studies report either dehydration (e.g., forming Mg(NO₃)₂) or decomposition (e.g., forming MgO). Methodological approaches include:
- Thermogravimetric analysis (TGA) : Conduct under controlled atmospheres (N₂ vs. air). Dehydration occurs below 130°C (mass loss ≈37%, consistent with hexahydrate → dihydrate), while decomposition to MgO occurs above 330°C in oxidative conditions .
- Phase equilibrium modeling : Predict stability regions using water activity and temperature data .
- In situ Raman spectroscopy : Monitor intermediate phases (e.g., Mg(NO₃)₂·2H₂O) during heating .
Q. Advanced: What experimental designs improve the thermal stability of this compound in phase-change materials (PCMs)?
To mitigate supercooling and phase separation in PCMs:
- Nanoparticle doping : Add SiO₂ or Al₂O₃ nanoparticles (1–5 wt%) to enhance nucleation and reduce subcooling by 5–10°C .
- Encapsulation : Use polymer matrices (e.g., polyurethane) via non-aqueous emulsion precipitation to limit hygroscopicity and leakage .
- Cyclic stability testing : Perform 100+ heating/cooling cycles (30–150°C) with DSC to assess enthalpy retention (>90% after 50 cycles) .
Q. Basic: How is this compound applied in moisture management for pharmaceuticals?
As a desiccant excipient in solid dosage forms:
- Formulation design : Blend with hygroscopic drugs (e.g., 5–10% w/w Mg(NO₃)₂·6H₂O) to adsorb moisture during storage .
- Stability testing : Store samples at 25°C/60% RH and monitor drug degradation via HPLC. Optimal formulations reduce moisture uptake by 30–50% .
Q. Advanced: What analytical techniques are critical for characterizing this compound in electrochemical applications?
For magnesium-ion battery research:
- Cyclic voltammetry : Use non-aqueous electrolytes (e.g., Mg(NO₃)₂ in triethyl formate) to study Mg²⁺ deposition on Al electrodes at 340–500 K .
- In situ XRD : Track structural changes during charge/discharge cycles .
- Electrochemical impedance spectroscopy (EIS) : Measure ionic conductivity of molten Mg(NO₃)₂·6H₂O-NH₄NO₃ eutectics (≈10⁻² S/cm at 400 K) .
Q. Basic: What safety protocols are essential when handling this compound in the lab?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (WGK 1 hazard classification) .
- Ventilation : Handle in a fume hood to prevent inhalation of NOₓ gases during decomposition .
- Waste disposal : Neutralize with sodium bicarbonate before aqueous disposal .
Q. Advanced: How does this compound enhance the performance of bioactive coatings in medical implants?
- Electrospinning : Prepare composite fibers with Mg(NO₃)₂·6H₂O and polycaprolactone (PCL). Parameters: 15 kV voltage, 1 mL/h flow rate, and 10 cm collector distance .
- In vitro testing : Soak coatings in simulated body fluid (SBF) to assess hydroxyapatite formation (SEM/EDS confirmation) .
- Osteoconductivity : Coatings with 5 wt% Mg(NO₃)₂·6H₂O increase cell proliferation by 40% vs. uncoated titanium .
Q. Advanced: What methodologies address discrepancies in hygroscopicity data for this compound?
- Dynamic vapor sorption (DVS) : Measure water uptake at 20°C/60% RH (≈42 g/100 mL solubility) .
- Karl Fischer titration : Quantify residual water in "anhydrous" samples (often reveals ≤2% H₂O due to incomplete dehydration) .
- Comparative studies : Cross-validate with literature using standardized protocols (e.g., ASTM E104) .
Q. Basic: What are the key thermodynamic properties of this compound relevant to energy storage?
Properties
CAS No. |
13446-18-9 |
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Molecular Formula |
H3MgNO4 |
Molecular Weight |
105.33 g/mol |
IUPAC Name |
magnesium;dinitrate;hexahydrate |
InChI |
InChI=1S/Mg.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI Key |
QYYOLMTYXAKEDQ-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mg+2] |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Mg] |
Key on ui other cas no. |
13446-18-9 |
Pictograms |
Oxidizer |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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